tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

PROTAC Linker Design Rigidity

Incorporate a conformationally constrained linker into your PROTAC design. tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS 1170108-38-9) features a rigid azetidine ring that enables precise spatial control of the ternary complex, overcoming the limitations of flexible PEG linkers. • Lower TPSA (50.4 Ų) improves passive membrane permeability vs. PEG-based linkers • Low MW (222.71 g/mol) helps maintain drug-like property parameters • Standard purity ≥97%; supplied as a solid for reproducible SAR studies

Molecular Formula C9H19ClN2O2
Molecular Weight 222.713
CAS No. 1170108-38-9
Cat. No. B592163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride
CAS1170108-38-9
Molecular FormulaC9H19ClN2O2
Molecular Weight222.713
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CNC1.Cl
InChIInChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-10-5-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H
InChIKeyFLSTVGQJEDAWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride


tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS 1170108-38-9) is a heterobifunctional PROTAC linker building block. Its core structure is characterized by a conformationally rigid azetidine ring and a Boc-protected amine, which is essential for constructing bifunctional molecules used in targeted protein degradation (TPD) applications. The compound is a solid with a molecular weight of 222.71 g/mol [1]. It is typically supplied with a standard purity of 97% .

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride: Linker Importance


In PROTAC design, the linker is not an inert spacer; its length, flexibility, and polarity are critical determinants of the ternary complex geometry, cellular permeability, and degradation efficiency [1]. Generic substitution with an alternative linker, such as a flexible PEG chain or an alkyl tether of different length, can drastically alter these parameters, leading to a non-productive binary complex, increased off-target effects, or poor bioavailability. Therefore, selecting a linker with defined and consistent structural and physicochemical properties, like tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, is essential for reproducible research and effective SAR studies.

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride Key Differentiators


Azetidine Rigidity vs. PEG Flexibility

The azetidine ring in tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride provides a defined, semi-rigid geometry . In contrast, widely used PEG-based linkers are highly flexible, which can lead to an entropic penalty for productive ternary complex formation. While quantitative Kd or DC50 data are not available for this specific building block, its class of 'double-rigid' azetidine-containing linkers has been shown to improve in vivo pharmacokinetics compared to more flexible alternatives [1].

PROTAC Linker Design Rigidity

Physicochemical Profile vs. PEG Linkers

The physicochemical properties of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride can be directly compared to a representative PEG-based PROTAC linker, Bis-NH2-C1-PEG3 (PROTAC Linker 24). Key differentiating parameters include lower topological polar surface area (TPSA) and higher calculated lipophilicity, which can influence cellular permeability and solubility.

PROTAC Linker Design Physicochemical Properties

Molecular Weight Advantage over PEG Linkers

With a molecular weight of 222.71 g/mol, tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride offers a compact scaffold compared to many PEG-based linkers, which often have higher molecular weights. Its Boc-protected amine provides a versatile handle for further synthetic elaboration, a feature not always present in simpler alkyl linkers.

PROTAC Linker Design Molecular Weight

Application Scenarios: tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride


Rigid PROTAC Linker Scaffold

Utilize tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride as a building block to synthesize PROTACs requiring a semi-rigid linker. The azetidine ring's constrained geometry can be exploited to fine-tune the spatial orientation between the target protein and E3 ligase, potentially improving degradation efficiency compared to flexible PEG linkers. [1]

Intracellular PROTACs with Enhanced Permeability

Leverage the compound's lower TPSA (50.4 Ų) relative to PEG-based linkers [1] to synthesize PROTACs with improved passive membrane permeability. This is a strategic advantage when targeting proteins located within cellular compartments that are difficult to access for larger, more polar molecules.

Drug-Likeness Optimized PROTAC Design

Incorporate this low molecular weight building block (222.71 g/mol) [1] into PROTAC designs to help maintain an overall molecular weight within more desirable drug-likeness ranges. This approach can mitigate potential issues with solubility, permeability, and metabolic stability often associated with larger PROTAC molecules constructed with heavier PEG linkers.

Linker Rigidity SAR Studies

Employ tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride in a comparative SAR study against a matched pair of PROTACs using a flexible linker (e.g., a simple alkyl or PEG chain). This allows for the isolation of the azetidine ring's rigidity as a variable, enabling researchers to directly quantify its impact on target degradation potency (DC50) and maximal degradation (Dmax). [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.